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Human lactoferricin

Cat. No.: B1576395
Attention: For research use only. Not for human or veterinary use.
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Description

Human lactoferricin is a cationic, antimicrobial peptide derived from the N-terminal region of human lactoferrin via pepsin cleavage . This bioactive fragment corresponds to residues 1-47 of the native lactoferrin molecule and is composed of two subunits linked by a disulfide bridge . It exhibits significantly more potent and broad-spectrum antimicrobial activity compared to its parent protein, lactoferrin, functioning through bactericidal (killing) rather than merely bacteriostatic (growth-inhibiting) mechanisms . The peptide demonstrates a wide range of research applications due to its multifaceted mechanisms of action. Its primary research value lies in investigating host innate immunity and developing novel therapeutic strategies against resistant pathogens. Key research areas include: Antimicrobial Research: this compound displays activity against a broad spectrum of Gram-positive and Gram-negative bacteria . Its mechanism involves direct interaction with microbial surfaces; the peptide's cationic nature allows it to bind to anionic components of bacterial membranes, such as lipopolysaccharides (LPS), leading to membrane disruption and cell lysis . This iron-independent mechanism is a key focus for studying alternatives to conventional antibiotics. Antiviral and Antifungal Research: The peptide is utilized in studies against viruses and fungi. Its positive charge facilitates interaction with negatively charged viral envelope glycoproteins or fungal membranes, inhibiting cell entry or disrupting membrane integrity . Oncology Research: this compound has shown promise in preclinical research for its direct antitumor mechanism of action, making it a candidate for investigating novel cancer therapeutics . Immunology and Inflammation Research: The peptide exhibits immunomodulatory functions, including anti-inflammatory activities, and is studied for its role in modulating immune responses . Unlike its bovine counterpart, which forms a beta-sheet structure, this compound adopts a coiled conformation in solution, which may influence its specific interactions and potency . Its activity can be influenced by environmental factors such as pH and the presence of cations . This product is provided for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
 B1576395 Human lactoferricin

Properties

bioactivity

Gram+ & Gram-,

sequence

GRRRRSVQWCAVSQPEATKCFQWQRNMRKVRGPPVSCIKRDSPIQCIQA

Origin of Product

United States

Molecular Architecture and Structural Determinants of Human Lactoferricin Activity

Primary Structure and Amino Acid Sequences

The primary structure of hLfcin, the linear sequence of its amino acids, is fundamental to its function. Human lactoferrin consists of a single polypeptide chain of 691 amino acids. mdpi.com The N-terminal region of hLf is highly basic and can be cleaved by pepsin to release hLfcin. nih.gov

The exact length of the pepsin-derived hLfcin has been reported with some variation. Initially, it was described as a 47-amino acid peptide (residues 1-47 of hLf), consisting of two subfragments (residues 1-11 and 12-47) connected by a disulfide bond. wikipedia.orgmdpi.comresearchgate.net Later research, however, identified a 49-amino acid variant as the product of pepsin digestion. mdpi.comnih.gov This discrepancy may be due to differences in the pepsin source or the duration of proteolysis. nih.gov

Beyond the full-length peptide, several smaller fragments of hLfcin have been identified as possessing biological activity. These active domains are crucial for the peptide's antimicrobial function.

Residues 1-11: This N-terminal fragment is one of the two domains with antimicrobial properties. nih.gov

Residues 1-47 and 1-49: These represent the full-length hLfcin peptides and encompass the primary antimicrobial domains. researchgate.netnih.gov

Residues 17-31: A 15-amino-acid fragment within hLfcin that demonstrates significant antibacterial activity. nih.gov

Residues 21-31: This 11-amino-acid peptide, part of the first α-helix of the parent lactoferrin molecule, is also bactericidal. nih.gov

The following table details some of the reported active domains of human lactoferricin (B1576259).

Table 1: Reported Active Domains of Human Lactoferricin

Peptide Fragment (Residues) Description Reference
1-11 N-terminal antimicrobial domain nih.gov
1-47 Pepsin-derived bactericidal fragment, initially reported sequence researchgate.netnih.gov
1-49 Pepsin-derived bactericidal fragment, later identified sequence mdpi.comnih.gov
17-31 15-amino-acid fragment with antibacterial activity nih.gov
21-31 11-amino-acid fragment with bactericidal activity nih.gov

Specific amino acid residues are critical for the biological activities of hLfcin. The abundance of basic and hydrophobic residues is a key characteristic.

Tryptophan: This aromatic and hydrophobic residue is essential for the interaction of hLfcin with bacterial membranes. nih.gov The tryptophan residue within the loop region of hLfcin is thought to play a role in promoting peptide-membrane interactions. nih.gov Studies on bovine lactoferricin have shown that the replacement of tryptophan residues leads to a significant loss of antibacterial activity. researchgate.net

Arginine: As a basic amino acid, arginine contributes to the cationic nature of hLfcin, which is crucial for its initial electrostatic interaction with the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS). nih.govmdpi.com The N-terminal arginine cluster (residues 2-5) of human lactoferrin is essential for its binding to lipid A of LPS. mdpi.comoup.com

Cysteine: The presence of cysteine residues allows for the formation of intramolecular disulfide bonds. nih.gov These bonds are important for the structural integrity and, in some contexts, the modulation of the peptide's function. frontiersin.org

Reported Sequence Variants and Active Domains (e.g., 1-11, 1-47, 1-49, 17-31, 21-31)

Secondary and Tertiary Conformations

The three-dimensional structure of hLfcin, encompassing its secondary and tertiary conformations, is a key determinant of its biological activity.

This compound exhibits significant conformational flexibility, adopting different structures depending on the surrounding environment. In an aqueous solution, hLfcin is partially folded. nih.gov However, in a membrane-mimetic solvent, it becomes better stabilized. nih.gov This ability to change conformation is crucial for its function. For instance, studies on bovine lactoferricin have shown that it can reversibly interconvert between different molecular states in response to varying ionic strengths and hydrophobic conditions, and these structural transformations enhance its antibacterial function. frontiersin.org The interaction with bacterial membranes can induce a more ordered structure, such as an α-helix. frontiersin.org

This compound contains cysteine residues that form intramolecular disulfide bonds. mdpi.com These covalent linkages play a significant role in maintaining the peptide's structural integrity. frontiersin.org The disulfide bond in hLfcin connects the two subfragments (residues 1-11 and 12-47 in the 47-amino acid variant), creating a cyclic structure for the larger fragment. wikipedia.orgmdpi.com While disulfide bonds can enhance peptide stability, they may also reduce antibacterial effectiveness by limiting the conformational flexibility required for optimal interaction with and disruption of bacterial membranes. frontiersin.org The formation and cleavage of these bonds could be a mechanism for modulating the peptide's antibacterial activity. frontiersin.org

Conformational Flexibility in Diverse Biophysical Environments (e.g., Aqueous vs. Membrane Mimetic Solvents)

Physicochemical Attributes Influencing Bioactivity (Excluding Basic Compound Identification Data)

Several physicochemical properties of hLfcin, beyond its basic identification, are critical for its biological activity.

Cationic Nature: With a high isoelectric point, hLfcin is a basic, positively charged peptide. nih.gov This positive charge is fundamental for its initial interaction with the negatively charged surfaces of microbial cells. nih.govnih.gov

Amphipathicity: this compound is an amphipathic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. This dual nature allows it to interact with both the aqueous environment and the lipid components of cell membranes, a key step in its membrane-disrupting mechanism. wikipedia.org

Hydrophobicity: The hydrophobic residues, particularly tryptophan, are crucial for the peptide's ability to insert into and destabilize the lipid bilayer of bacterial membranes. mdpi.com

Glycosylation: While the parent protein, lactoferrin, is glycosylated, the pepsin-derived lactoferricin peptide itself is not. wikipedia.organnualreviews.org However, the glycosylation of the parent lactoferrin can influence its resistance to proteolysis and its activity. ffhdj.com

The following table summarizes the key physicochemical attributes of this compound that influence its bioactivity.

Table 2: Physicochemical Attributes of this compound and Their Influence on Bioactivity

Attribute Description Influence on Bioactivity Reference
Cationic Nature Possesses a net positive charge at physiological pH. Facilitates initial electrostatic attraction to negatively charged microbial surfaces. nih.govnih.gov
Amphipathicity Contains both hydrophilic and hydrophobic regions. Enables interaction with both aqueous environments and lipid membranes, crucial for membrane disruption. wikipedia.org
Hydrophobicity Presence of nonpolar amino acids like tryptophan. Promotes insertion into and perturbation of the lipid bilayer of microbial membranes. mdpi.com

Cationicity and Surface Charge Distribution

A defining characteristic of this compound is its highly cationic nature, which is crucial for its initial interaction with negatively charged microbial surfaces. mdpi.comaai.org The peptide possesses a significant net positive charge, typically ranging from +2 to +9, due to a high content of basic amino acids, particularly arginine. mdpi.comaai.org This positive charge is not uniformly distributed; instead, it forms distinct clusters on the peptide's surface. nih.govresearchgate.net This uneven distribution creates "hot spots" of positive potential, particularly in the N-terminal region, which are thought to be critical for electrostatic attraction to anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. mdpi.comnih.gov The interaction with these molecules is a key initial step in its antimicrobial mechanism. nih.govoup.com Studies have shown that the N-terminal region of lactoferrin, from which lactoferricin is derived, contains a concentration of positive charge that facilitates binding to negatively charged molecules like heparin and DNA. aai.org

The distribution of surface charge on human lactoferrin reveals a prominent positively charged patch on the N1 domain of the N-lobe. researchgate.net This region corresponds to the lactoferricin domain and is considered essential for its biological activity. nih.govresearchgate.net The interaction between the cationic lactoferricin domain and negatively charged surfaces, such as those on microbial pathogens, is a fundamental aspect of its function. nih.gov

Amphipathicity and Hydrophobicity

In addition to its cationicity, the amphipathic character of this compound is a critical determinant of its activity. mdpi.commdpi.com Amphipathicity refers to the spatial separation of hydrophilic (water-loving) and hydrophobic (water-fearing) residues. In this compound, the positively charged, hydrophilic amino acids are positioned to surround a hydrophobic core. mdpi.comacs.org This arrangement allows the peptide to interact with both the aqueous environment and the lipid components of biological membranes. mdpi.com

The hydrophobic face of this compound is composed of residues such as phenylalanine, cysteine, and tryptophan. mdpi.com These residues are crucial for the peptide's ability to penetrate and disrupt the lipid bilayer of microbial membranes. mdpi.comacs.org The interplay between the cationic and hydrophobic regions facilitates a two-step mechanism of action. Initially, the positive charges mediate the binding to the negatively charged bacterial surface. oup.com Subsequently, the hydrophobic residues insert into the membrane, leading to its permeabilization and ultimately, cell death. oup.comacs.org The presence of tryptophan residues is particularly noteworthy, as they are thought to play a significant role in enhancing peptide-membrane interactions. mdpi.com

The structure of this compound in a membrane-mimetic solvent reveals a helical conformation, which supports its ability to adopt an amphipathic structure suitable for membrane penetration. nih.gov This contrasts with its less-defined structure in aqueous solution, highlighting the importance of the membrane environment in inducing its active conformation. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies involve systematically modifying the peptide's structure and observing the resulting changes in its function.

Identification of Minimal Active Peptide Fragments

Research has shown that the entire 49-amino-acid sequence of this compound is not always necessary for its biological activity. nih.govnih.gov Shorter fragments derived from the parent peptide have been synthesized and tested to identify the minimal sequence required for function. One of the most extensively studied fragments is the 11-amino-acid peptide corresponding to residues 21-31 of human lactoferrin. nih.govnih.gov This fragment, which forms a loop region, has been shown to inhibit the growth of E. coli and bind to LPS. nih.gov Another fragment, hLF 1-11, which contains four consecutive arginine residues, has also demonstrated antibacterial properties. mdpi.com

The region spanning amino acids 20 to 37, with a more specific focus on residues 28 to 34, has been identified as a key LPS-binding site within human lactoferrin. nih.gov Furthermore, a 15-amino-acid fragment (residues 17-31) has also been shown to possess antibacterial activity. mdpi.com These findings indicate that specific, smaller regions within this compound are responsible for its antimicrobial effects.

Peptide FragmentSequence/ResiduesKey Findings
hLF 1-11G-R-R-R-R-S-V-Q-W-C-AAntibacterial activity, vital role in interaction with heparin, lipid A, and DNA. mdpi.com
hLF 21-31F-Q-W-Q-R-N-M-R-K-V-RInhibited growth of E. coli and bound LPS. nih.govnih.gov
hLF 17-31K-C-F-Q-W-Q-R-N-M-R-K-V-R-G-P-P-V-S-CPossesses antibacterial activity. mdpi.com
hLF 28-34R-K-V-R-G-P-PHigh affinity for lipopolysaccharide. mdpi.com

Impact of Site-Specific Amino Acid Mutations (e.g., Cys to Ser)

While specific Cys to Ser mutation data for this compound is less detailed in the provided context, the principles from related peptide studies suggest that such a mutation would likely impact the peptide's conformation and, consequently, its biological function. The disulfide bridge in lactoferricins contributes to their cyclic structure, and its removal could alter the peptide's stability and interaction with membranes. researchgate.net

Effects of Peptide Cyclization and Dimerization on Bioactivity

Modifications such as cyclization and dimerization have been explored to enhance the bioactivity and stability of antimicrobial peptides. Cyclization, often achieved through a disulfide bond, can confer a more constrained and stable conformation to the peptide. researchgate.net Studies on chimeric peptides combining segments of bovine and this compound have analyzed the relevance of the conserved disulfide bridge and the resulting cyclic structure. researchgate.net

Dimerization, the linking of two peptide molecules, has also been shown to significantly enhance antimicrobial activity. nih.govnih.gov For instance, the dimerization of a lipopeptide with an N-terminal peptide of this compound resulted in a dimer that retained high microbiological activity with reduced toxicity. nih.gov Dimerization can increase the local concentration of the peptide at the target membrane, potentially leading to a more potent effect. nih.gov Both homodimerization (linking two identical peptides) and heterodimerization (linking two different peptides) have been investigated. nih.gov

ModificationEffect on Bioactivity
Cyclization Can enhance stability and maintain a favorable conformation for membrane interaction. researchgate.net
Dimerization Often leads to significantly enhanced antimicrobial activity and can modulate toxicity. nih.govnih.gov

Design and Functional Evaluation of Chimeric Peptides

Chimeric peptides are engineered molecules that combine fragments from different parent peptides to create novel functionalities. In the context of lactoferricin, chimeric peptides have been designed by combining segments of human and bovine lactoferricin, or by fusing lactoferricin fragments with sequences from other antimicrobial peptides like Buforin II. researchgate.netmdpi.com

These chimeric constructs are designed to leverage the advantageous properties of each parent fragment. For example, a chimera might combine the potent antimicrobial motif of bovine lactoferricin with a segment from this compound that confers other desirable properties. researchgate.net The functional evaluation of these chimeras has often shown enhanced antibacterial activity compared to the individual parent sequences. researchgate.net The design of chimeric peptides represents a promising strategy for developing new antimicrobial agents with improved efficacy and specificity. researchgate.netmdpi.com

Mechanistic Insights into Human Lactoferricin S Biological Activities

Antimicrobial Mechanisms of Action

The antimicrobial activity of human lactoferricin (B1576259) is multifaceted, targeting both the outer and inner structures of bacterial cells. asm.orgcabidigitallibrary.orgmdpi.com Its action is largely attributed to its cationic and amphipathic nature, which facilitates its interaction with the negatively charged components of bacterial cell walls. mdpi.comnih.gov

A primary mode of action for human lactoferricin is the direct interaction with and disruption of bacterial cell membranes. asm.orgcabidigitallibrary.orgmdpi.combiorxiv.orgresearchgate.net This interaction leads to a loss of membrane integrity and the leakage of cytoplasmic contents, ultimately resulting in cell death. asm.org

In Gram-negative bacteria, this compound's interaction with the outer membrane leads to visible damage, including the formation of "membrane blisters". cabidigitallibrary.orgresearchgate.netnih.gov This is a result of the peptide binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. cabidigitallibrary.orgbiorxiv.orgnih.gov This binding displaces divalent cations that stabilize the LPS layer, leading to the release of LPS from the bacterial surface and increased outer membrane permeability. cabidigitallibrary.orgresearchgate.netnih.gov Transmission electron microscopy has revealed that exposure to lactoferricin causes the immediate development of these electron-dense membrane blisters. researchgate.netnih.gov

Table 1: Effects of this compound on Bacterial Membranes

Bacterial Strain Observed Effect Mechanism Reference
Escherichia coli O111Complete loss of membrane potential and integrity, bacterial lysis.Membrane disruption and pore formation. asm.org
Escherichia coli CL99 1-2Release of [3H]lipopolysaccharide (LPS).Damage to the outer membrane. researchgate.netnih.gov
Salmonella typhimurium SL696Release of [3H]lipopolysaccharide (LPS).Damage to the outer membrane. researchgate.netnih.gov
Salmonella montevideo SL5222Release of [3H]lipopolysaccharide (LPS).Damage to the outer membrane. researchgate.netnih.gov

This compound's antimicrobial activity is heavily dependent on its ability to bind to specific components of the bacterial cell wall. cabidigitallibrary.orgbiorxiv.org In Gram-negative bacteria, the primary target is lipopolysaccharide (LPS), while in Gram-positive bacteria, it interacts with teichoic and lipoteichoic acids. biorxiv.orgexplorationpub.comnih.govhealthprevent.net

The interaction with LPS is particularly well-documented. The cationic nature of lactoferricin allows it to bind with high affinity to the negatively charged lipid A component of LPS. cabidigitallibrary.orgbiorxiv.org This binding is crucial for disrupting the outer membrane and facilitating the peptide's entry or further damage. cabidigitallibrary.org Specifically, the 28-34 loop region of this compound has been identified as a key site for LPS interaction. cabidigitallibrary.orgmdpi.com Similarly, in Gram-positive bacteria, the binding to teichoic acids, which are anionic polymers, is a critical first step in its antimicrobial action. explorationpub.comnih.govhealthprevent.net

Beyond membrane disruption, this compound can also exert its antimicrobial effects by targeting intracellular processes. asm.orgcabidigitallibrary.orgmdpi.comnih.gov Once it penetrates the bacterial cell, it can interfere with essential metabolic pathways, leading to cell death. asm.orgmdpi.com

Research suggests that lactoferrin possesses proteolytic activity and can inhibit the function of essential bacterial proteases. nih.govmdpi.comresearchgate.net By degrading or inhibiting these enzymes, lactoferricin can disrupt crucial cellular processes. nih.gov Furthermore, there is evidence that lactoferricin can interfere with the biosynthesis of nucleic acids and other vital macromolecules, although the exact mechanisms are still under investigation. mdpi.compreprints.org Some studies have also indicated that lactoferrin can affect glucose metabolism in certain bacteria. encyclopedia.pub

Intracellular Targets and Metabolic Interference

Modulation of Intracellular pH and Transmembrane Proton Gradient

This compound has been shown to disrupt the integrity of microbial cell membranes, leading to a cascade of events that includes the modulation of intracellular pH (pHi) and the transmembrane proton gradient. This disruption is a key aspect of its antimicrobial mechanism.

Lactoferrin and its derivatives can inhibit the plasma membrane H+-ATPase in both bacteria and yeast. nih.govresearchgate.netnih.gov This enzyme is crucial for pumping protons out of the cytoplasm to maintain a stable intracellular pH and generate a proton motive force across the membrane. nih.govnih.gov By inhibiting H+-ATPase, lactoferricin causes an accumulation of protons within the cytoplasm, leading to intracellular acidification. nih.govmdpi.com This alteration of the transmembrane proton gradient and the resulting drop in intracellular pH are detrimental to the cell, ultimately contributing to cell death. nih.govresearchgate.net

The process is metabolically dependent; the antimicrobial effect is more pronounced in metabolically active cells. nih.govnih.gov For instance, in respiring cells like Pseudomonas aeruginosa, the electron transport chain generates a proton gradient that lactoferricin can interfere with. nih.gov In fermenting organisms like Lactococcus lactis, which lack a respiratory chain, the inhibition of H+-ATPase is still a primary mechanism of action. nih.gov

This disruption of ion homeostasis is not limited to protons. The inhibition of H+-ATPase can also lead to a secondary effect of potassium ion (K+) efflux from the cell, further contributing to the loss of cellular homeostasis. mdpi.com

Table 1: Effects of Human Lactoferrin on Microbial Proton Transport and Viability

Microbial SpeciesExperimental ConditionObserved Effect on Proton TransportConsequence for Cell ViabilityReference
Pseudomonas aeruginosaAerobicInhibition of H+-ATPase, leading to periplasmic H+ accumulationReduced viability nih.gov
Lactococcus lactisAnaerobicInhibition of H+-ATPase activity and H+ translocationReduced viability nih.gov
Candida albicansAerobicInhibition of glucose-induced external acidificationReduced viability nih.govmdpi.com
Direct Binding and Hydrolysis of Bacterial DNA and Nucleic Acids

Beyond its effects on the cell membrane, human lactoferrin and its derived peptides, including lactoferricin, have been shown to interact directly with bacterial nucleic acids. This interaction represents another facet of its multi-pronged antimicrobial strategy.

Both human and bovine lactoferrin exhibit DNase and RNase activity, meaning they can bind to and hydrolyze DNA and RNA. nih.gov This catalytic activity is enhanced in the presence of certain divalent cations like Mg2+ and Ca2+. researchgate.net The ability to degrade foreign genetic material from pathogens is a protective mechanism for the host. nih.govresearchgate.net

Lactoferrin-derived peptides are considered potential natural antibiotics due to their capacity to directly target and destroy bacterial DNA. nih.gov Molecular dynamics simulations have shown that lactoferrin-derived peptides can bind to DNA without a specific sequence preference. researchgate.net The binding is primarily driven by electrostatic interactions between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) backbone of the DNA. researchgate.net It has been proposed that the binding of multiple peptide molecules can be sufficient to disrupt the hydrogen bonds between DNA strands, leading to its degradation. researchgate.net

Iron-Independent Mechanisms in Antimicrobial Activity

While the iron-chelating ability of lactoferrin is a well-known bacteriostatic mechanism, this compound's potent antimicrobial activity is largely iron-independent. nih.govencyclopedia.pubrsc.org This direct bactericidal action is a result of its ability to interact with and disrupt microbial cell membranes. rsc.orgexplorationpub.com

As a highly cationic molecule, lactoferricin is electrostatically attracted to the anionic components of microbial cell surfaces. rsc.orgplos.org In Gram-negative bacteria, it binds to lipopolysaccharides (LPS), leading to the release of LPS and an increase in the permeability of the outer membrane. encyclopedia.pubexplorationpub.complos.org In Gram-positive bacteria, it interacts with lipoteichoic and teichoic acids, causing membrane destabilization. rsc.orgexplorationpub.com

This initial interaction is followed by the insertion of the peptide's hydrophobic residues into the lipid bilayer, causing further disruption and depolarization of the cytoplasmic membrane without necessarily causing cell lysis. mdpi.comexplorationpub.com This permeabilization of the membrane is a critical step in its iron-independent bactericidal activity.

Synergistic Actions with Other Antimicrobial Agents and Host Defense Factors

The disruption of the outer membrane of Gram-negative bacteria by lactoferricin, through the release of LPS, increases the susceptibility of these bacteria to other antimicrobial agents like lysozyme. encyclopedia.pub Lysozyme is a key enzyme in the host's innate immune system that degrades the peptidoglycan layer of the bacterial cell wall.

Furthermore, lactoferricin and its synthetic derivatives have shown synergistic effects when combined with conventional antibiotics against multi-drug resistant bacteria. explorationpub.commdpi.comnih.gov For example, combinations with antibiotics have been effective against carbapenem-resistant Klebsiella pneumoniae and multi-drug resistant Vibrio parahaemolyticus. explorationpub.commdpi.com

In the context of fungal infections, peptides derived from human lactoferrin have demonstrated synergistic activity with antifungal drugs like fluconazole (B54011) against Candida species. nih.gov This combination can render fluconazole-resistant strains susceptible to the drug. nih.gov The proposed mechanism involves the peptide's action on energized mitochondria, which complements the action of the azole antifungal. nih.gov

Table 2: Examples of Synergistic Actions of Human Lactoferrin-Derived Peptides

Peptide/Agent 1Agent 2Target OrganismObserved EffectReference
This compoundLysozymeGram-negative bacteriaIncreased susceptibility to lysozyme encyclopedia.pub
Synthetic N-terminal peptide of human lactoferrinVarious antibioticsCarbapenem-resistant Klebsiella pneumoniaeSynergistic antibacterial activity explorationpub.com
hLF(1-11)FluconazoleCandida albicansSynergistic candidacidal activity nih.gov

Antiviral Mechanisms of Action

Human lactoferrin and its derivatives also possess broad-spectrum antiviral activity, acting on various stages of the viral life cycle. nih.govmdpi.com

Interference with Viral Entry and Adsorption to Host Cells

A primary mechanism of the antiviral action of human lactoferrin is the inhibition of viral entry into host cells. nih.govmdpi.comacademie-sciences.fr This is achieved by interfering with the initial attachment and adsorption of the virus to the cell surface. nih.govijmrhs.com

Lactoferrin can bind directly to viral particles, effectively neutralizing them and preventing them from interacting with host cell receptors. mdpi.comresearchgate.net For example, it has been shown to bind to the E1 and E2 envelope proteins of the Hepatitis C virus (HCV). academie-sciences.frijmrhs.com

Alternatively, lactoferrin can bind to host cell surface molecules that viruses use as receptors or co-receptors. nih.govmdpi.com A key target is heparan sulfate (B86663) proteoglycans (HSPGs), which are utilized by a wide range of viruses for initial attachment to the cell surface. nih.gov By binding to HSPGs, lactoferrin competitively inhibits viral attachment and subsequent entry. nih.gov This mechanism has been demonstrated for several viruses, including human coronaviruses. nih.gov

The antiviral activity is often most effective when lactoferrin is present during the early stages of infection, highlighting its role in preventing the establishment of infection. mdpi.comacademie-sciences.fr

Table 3: Viruses Inhibited by Human Lactoferrin Through Interference with Viral Entry

VirusProposed Mechanism of InterferenceReference
Human Coronaviruses (HCoV-OC43, HCoV-NL63, HCoV-229E, SARS-CoV-2)Binding to host cell heparan sulfate proteoglycans (HSPGs) nih.gov
Hepatitis C Virus (HCV)Direct binding to viral envelope proteins (E1 and E2) academie-sciences.frijmrhs.commdpi.com
Human Immunodeficiency Virus (HIV)Interference with virus adsorption to host cells ijmrhs.com
Herpes Simplex Virus (HSV)Inhibition of viral attachment to heparan sulfate ijmrhs.com
PoliovirusInterruption of virus entry into the target cell academie-sciences.fr
AdenovirusAntiviral activity demonstrated academie-sciences.fr
Competitive Binding to Host Cell Surface Receptors (e.g., Heparan Sulfate Proteoglycans, ACE2, TfR1)

A primary target for this compound is the class of molecules known as heparan sulfate proteoglycans (HSPGs) . tandfonline.complos.org HSPGs are ubiquitously present on the surface of most mammalian cells and are utilized by a wide array of viruses as initial attachment factors. tandfonline.complos.orgbmrat.org Human lactoferrin and its derived peptides can bind to these HSPGs, effectively blocking the virus from attaching to the cell. tandfonline.complos.orgcore.ac.uk This competitive inhibition has been demonstrated for various viruses, including alphaviruses and the pseudovirus for Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). plos.orgcore.ac.uk Studies have shown that the antiviral activity of lactoferrin is significantly reduced in cells lacking heparan sulfate, underscoring the importance of this interaction. frontiersin.org The binding of lactoferrin to HSPGs is thought to be mediated by its positively charged regions, which electrostatically interact with the negatively charged heparan sulfate chains. tandfonline.compnas.org

In the context of SARS-CoV-2, the virus that causes COVID-19, the angiotensin-converting enzyme 2 (ACE2) receptor is the primary entry point into human cells. frontiersin.orgufhealth.orgnih.gov Research indicates that human lactoferrin can interfere with this crucial interaction. ufhealth.orgnih.gov It has been shown to bind to the ACE2 receptor, thereby hindering the attachment of the SARS-CoV-2 spike protein. ufhealth.orgnih.govresearchgate.net Some studies suggest that lactoferrin's binding region on ACE2 does not completely overlap with that of the viral spike protein's receptor-binding domain (RBD), but it still effectively inhibits the formation of the ACE2-RBD complex. nih.gov This competitive binding to ACE2 is considered a key component of lactoferrin's antiviral mechanism against SARS-CoV-2. ufhealth.org

The transferrin receptor 1 (TfR1) is another cell surface receptor that can be targeted by human lactoferrin. mdpi.commdpi.com Both human lactoferrin and transferrin can bind to TfR1, suggesting a shared mechanism for cellular interaction. mdpi.commdpi.com Computational models have detailed the potential interaction sites, with human lactoferrin establishing numerous hydrogen bonds, salt bridges, and non-polar contacts with TfR1. mdpi.com This interaction is significant as some viruses also utilize TfR1 for entry into host cells. mdpi.comresearchgate.net By binding to TfR1, lactoferrin may competitively inhibit the cellular uptake of these viruses. mdpi.com

ReceptorVirus/Process AffectedMechanism of ActionKey Findings
Heparan Sulfate Proteoglycans (HSPGs)Various viruses including Alphaviruses, SARS-CoVCompetitive binding to HSPGs, blocking viral attachment. tandfonline.complos.orgcore.ac.ukAntiviral activity is dependent on the presence of heparan sulfate on the cell surface. frontiersin.org
Angiotensin-Converting Enzyme 2 (ACE2)SARS-CoV-2Binds to ACE2, hindering the attachment of the viral spike protein. ufhealth.orgnih.govresearchgate.netEffectively inhibits the formation of the ACE2-RBD complex. nih.gov
Transferrin Receptor 1 (TfR1)Viruses utilizing TfR1 for entryCompetitively binds to TfR1, potentially blocking viral uptake. mdpi.comHuman lactoferrin establishes multiple molecular bonds with TfR1. mdpi.com
Direct Interaction with Viral Particles and Envelope Proteins

Beyond competing for cellular receptors, this compound can also exert its antiviral effects through direct interaction with viral particles and their surface proteins. nih.govacademie-sciences.frmdpi.com This direct binding can neutralize the virus before it has a chance to attach to a host cell. ijmrhs.com

A well-documented example of this is the interaction with the Hepatitis C Virus (HCV) . Both human and bovine lactoferrin have been shown to bind directly to the HCV envelope glycoproteins, specifically E1 and E2 . academie-sciences.frmdpi.commdpi.comnih.govasm.org This interaction is critical as it prevents the virus from binding to its cellular receptors and subsequently entering the host cell. academie-sciences.frmdpi.com Studies have demonstrated this direct binding through various assays, including far-Western blotting and co-immunoprecipitation, confirming the specific interaction between lactoferrin and HCV envelope proteins both in vitro and in vivo. nih.govasm.org The N-terminal loop of lactoferrin, which is important for its antibacterial activity, appears to play a lesser role in binding to the HCV E2 protein. nih.govasm.org

In the case of adenoviruses, lactoferrin has been shown to bind directly to viral polypeptides III and IIIa, which can interfere with viral replication. mdpi.com Similarly, for influenza A viruses, the C-lobe of lactoferrin appears to be responsible for the antiviral activity, with no inhibitory effect observed from the N-lobe. mdpi.com For SARS-CoV-2, recent studies have indicated a direct interaction between lactoferricins and the receptor-binding domain of the spike protein. nih.gov

VirusViral ComponentEffect of InteractionKey Findings
Hepatitis C Virus (HCV)Envelope proteins E1 and E2Prevents viral entry into host cells. academie-sciences.frmdpi.comDirect binding confirmed by multiple in vitro and in vivo assays. nih.govasm.org
AdenovirusesPolypeptides III and IIIaInfluences viral replication. mdpi.comThe N-lobe of lactoferrin shows cytopathic effects against adenovirus. mdpi.com
Influenza A VirusesViral envelopeInhibition of viral infection. mdpi.comAntiviral activity is mediated by the C-lobe of lactoferrin. mdpi.com
SARS-CoV-2Spike protein receptor-binding domainReduces the binding capability of the spike protein. nih.govThe N-terminal peptide of lactoferrin significantly inhibits binding. nih.gov

Inhibition of Intracellular Viral Replication Pathways

This compound's antiviral mechanisms are not limited to the initial stages of viral entry. Evidence suggests that it can also interfere with viral replication once the virus is inside the host cell. academie-sciences.frresearchgate.netnih.gov

One of the key intracellular targets is the viral replication machinery itself. For instance, in the case of Hepatitis C Virus (HCV), human lactoferrin has been shown to inhibit the virus's RNA-dependent RNA polymerase (NS5B protein) activity, although another study found it inhibited the HCV ATPase/Helicase NS3 protein but not NS5B. nih.gov The study demonstrating NS3 inhibition found that human lactoferrin directly and specifically interacts with an allosteric binding site on the NS3 protein. nih.gov This inhibition of essential viral enzymes curtails the replication of the viral genome. nih.gov Dose-response assays have confirmed a lactoferrin-mediated, dose-dependent reduction in HCV replication of up to 60%. nih.gov This intracellular anti-HCV activity was found to be additive to the effects of both Ribavirin and Interferon-α-2b. nih.gov

Furthermore, lactoferrin and its derivatives can interfere with the trafficking of proteins through the nucleus, which can prevent the assembly of new viral particles. researchgate.net This broader interference with intracellular processes highlights the multifaceted nature of lactoferricin's antiviral capabilities.

Indirect Immunomodulatory Effects on Antiviral Responses

In addition to its direct antiviral actions, this compound contributes to the host's defense against viruses through indirect immunomodulatory effects. mdpi.commdpi.com A significant aspect of this is the induction of interferons, which are crucial signaling proteins in the innate immune response to viral infections. mdpi.commdpi.com

Human lactoferrin and its peptides have been shown to stimulate the production of interferon-α (IFN-α) . nih.govresearchgate.net Studies have demonstrated that in the presence of viral components like single-stranded RNA (ssRNA), lactoferrin and its pepsin hydrolysate significantly increase the concentration of IFN-α produced by peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net This is achieved through the activation of plasmacytoid dendritic cells (pDCs), which are major producers of IFN-α in response to viral nucleic acids recognized by Toll-like receptors (TLRs). nih.govresearchgate.net Lactoferrin has been observed to upregulate the expression of IFN-α, HLA-DR, and CD86 in pDCs. researchgate.net

However, the interaction is complex, as other studies have shown that lactoferrin can also inhibit DNA-induced IFN-α production by binding to extracellular DNA and preventing its uptake by pDCs, thereby avoiding over-activation of TLR-9. oup.comaai.org This suggests that lactoferrin may play a regulatory role, enhancing interferon responses when needed while also preventing excessive inflammation. By enhancing interferon responses, lactoferrin can help to establish an antiviral state in surrounding cells, limiting the spread of the infection. mdpi.com

Anticancer Mechanisms of Action

This compound has emerged as a promising agent in oncology due to its ability to selectively target and eliminate cancer cells while leaving normal cells unharmed. Its anticancer activity is multifaceted, involving direct cytotoxicity and the induction of programmed cell death.

Selective Cytotoxicity Towards Malignant Cells

A hallmark of this compound's anticancer potential is its selective cytotoxicity towards malignant cells. uminho.ptrsc.orgmdpi.com This selectivity is largely attributed to the differences in the composition and charge of cancer cell membranes compared to those of normal cells. uminho.pt Cancer cell membranes tend to have a higher net negative charge due to an increased presence of negatively charged molecules like phosphatidylserine. uminho.ptnih.gov The cationic nature of lactoferricin and its derived peptides allows for a preferential electrostatic interaction with these negatively charged cancer cell surfaces. uminho.ptnih.gov

This initial binding is a critical step that leads to the disruption of the cancer cell membrane. uminho.ptnih.gov The small size of lactoferricin-derived peptides enables them to enter and destabilize the cell membrane, ultimately leading to cell lysis and death. nih.gov Studies have demonstrated this selective effect across various cancer cell lines, including breast cancer, melanoma, rhabdomyosarcoma, and glioblastoma, while showing no toxic effects on normal human cells like fibroblasts and melanocytes. rsc.orgmdpi.com For example, a palindromic peptide derived from bovine lactoferricin showed a selective, concentration-dependent cytotoxic effect on the MDA-MB-468 breast cancer cell line, with no cytotoxicity observed in human fibroblast primary cells. rsc.org

Induction of Apoptosis in Cancer Cells

Beyond direct membrane disruption, this compound is a potent inducer of apoptosis , or programmed cell death, in cancer cells. mdpi.comnih.gov This is a more controlled mechanism of cell death that avoids the inflammatory response associated with necrosis.

The apoptotic process induced by lactoferricin involves a cascade of molecular events. In human breast cancer cells, recombinant human lactoferrin has been shown to induce apoptosis through characteristic morphological changes such as plasma membrane blebbing, cell shrinkage, and chromatin condensation. nih.gov At the molecular level, it can modulate the expression of key apoptosis-regulating proteins. For instance, human lactoferrin has been found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and caspase 3 . nih.gov

In human lung adenocarcinoma cells, the combination of recombinant human lactoferrin and the chemotherapeutic drug etoposide (B1684455) was shown to repress cancer cell growth by inducing cell cycle arrest in the G2/M phase and triggering apoptosis. mdpi.com Similarly, in stomach cancer cells, bovine lactoferrin was reported to induce apoptosis by down-regulating the Akt intracellular signaling pathway. nih.gov Peptides derived from this compound have also been shown to be effective in vivo, with one derivative, R-DIM-P-LF11-334, inducing significant tumor regression in mouse xenografts of human melanoma. nih.gov

Cancer Cell LineKey Molecular EventsOutcomeReference
Human Breast Cancer (MDA-MB-231)Plasma membrane blebbing, cell shrinkage, chromatin condensation.Induction of apoptosis. nih.gov
Human Cancer CellsDecrease in Bcl-2, increase in Bax and caspase 3 expression.Promotion of apoptosis. nih.gov
Human Lung Adenocarcinoma (A549)Cell cycle arrest in G2/M phase.Repression of cancer cell growth and induction of apoptosis (in combination with etoposide). mdpi.com
Stomach Cancer (SGC-7901)Down-regulation of Akt signaling pathway.Induction of apoptosis. nih.gov
Human Malignant Melanoma (A375)Not specified in detail.Tumor regression in vivo. nih.gov
Regulation of Apoptosis-Related Proteins (e.g., XIAP, Bcl-2, Survivin, p53)

Cell Cycle Arrest in Cancer Cells

In addition to inducing apoptosis, human lactoferrin can inhibit the growth of cancer cells by causing cell cycle arrest. This process prevents cancer cells from progressing through the phases of cell division, thereby halting their proliferation.

Lactoferrin has been shown to induce cell cycle arrest at different checkpoints, depending on the cell type. mdpi.com For instance, treatment of head and neck cancer cells and breast cancer cells with human lactoferrin resulted in growth arrest at the G1 to S transition of the cell cycle. nih.govaacrjournals.org In some cases, such as with recombinant human lactoferrin on triple-negative breast cancer cells, cell cycle arrest has been observed in the S phase. nih.gov Furthermore, in combination with the chemotherapeutic agent etoposide, recombinant human lactoferrin caused cell cycle arrest in the G2/M phase in human lung adenocarcinoma cells. mdpi.com

The progression of the cell cycle is tightly controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs), their regulatory partners known as cyclins, and CDK inhibitors (CKIs). Human lactoferrin exerts its cell cycle arrest effects by modulating the levels and activity of these key regulatory proteins.

CDKs and Cyclins: In human breast carcinoma cells, lactoferrin treatment leads to a significant decrease in the protein levels of Cdk2 and cyclin E, which is correlated with an inhibition of Cdk2 kinase activity. nih.gov Cdk4 activity is also notably decreased. nih.gov In head and neck cancer cells, lactoferrin-induced growth inhibition was associated with a suppression of cyclin E. aacrjournals.org

CDK Inhibitors (p21, p27): Lactoferrin has been shown to increase the expression of CDK inhibitors. In breast cancer cells, lactoferrin treatment is accompanied by an increased expression of the CKI p21(CIP1). nih.gov Similarly, in head and neck cancer cells, a significant increase in p27 protein levels was observed. aacrjournals.org These CKIs, including p21 and p27, play a crucial role in the growth regulation mediated by the retinoblastoma protein (Rb) by binding to and inhibiting CDKs. cdnsciencepub.com

p53: The tumor suppressor p53 can regulate the cell cycle, in part by controlling the expression of p21. nih.gov However, the effects of lactoferrin on cell cycle arrest can be both p53-dependent and p53-independent. For example, in some breast cancer cell lines, lactoferrin induces growth arrest through a p53-independent mechanism. nih.gov In contrast, studies with bovine lactoferrin have shown that it can enhance the phosphorylation of p53 in oral squamous carcinoma cells, leading to the upregulation of p21 and subsequent cell cycle arrest. mdpi.com

The anticancer effects of lactoferrin are also mediated through its influence on key intracellular signaling pathways that regulate cell growth, proliferation, and metabolism, such as the mTOR and AMPKα pathways.

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation. thno.org Studies on bovine lactoferrin have shown that its ability to induce cell cycle arrest is associated with decreased levels of both phosphorylated and total mTOR. mdpi.com The inhibition of the mTORC1/S6K signaling pathway by lactoferrin has been identified as a key mechanism in repressing cellular transformation. thno.org

AMP-activated protein kinase (AMPKα) is a crucial energy sensor that, when activated, often inhibits anabolic processes like cell growth and proliferation. Lactoferrin has been shown to enhance the phosphorylation of AMPKα. bibliomed.org The activation of AMPKα signaling can lead to the downregulation of mTOR. mdpi.com Therefore, the modulation of the AMPK/mTOR pathway appears to be a significant mechanism by which lactoferrin controls cell cycle progression and induces autophagy. bibliomed.orgnih.govresearchgate.net

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin-Dependent Kinases, Cyclins, p21, p53)

Anti-Angiogenesis Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Human lactoferrin has been shown to possess anti-angiogenic properties, thereby inhibiting tumor growth by cutting off its blood supply.

Studies have demonstrated that lactoferrin can inhibit tumor-induced angiogenesis. spandidos-publications.com For example, subcutaneous administration of lactoferrin has been shown to inhibit both tumor growth and tumor-induced angiogenesis in mice. spandidos-publications.com While some of the anti-angiogenic effects of lactoferrin may be mediated through immunomodulatory mechanisms, there is also evidence for a direct effect on endothelial cells and the signaling molecules involved in angiogenesis. aacrjournals.org For instance, bovine lactoferricin has been found to inhibit angiogenesis induced by basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), two key pro-angiogenic factors. nih.gov This inhibition is thought to occur by competing for heparin-like binding sites on endothelial cells, which are necessary for the binding of these growth factors to their receptors. nih.gov Furthermore, lactoferrin has been observed to reduce the number of blood vessels in colon tumors. acs.org

Anti-Metastasis Activity

Human lactoferrin and its derived peptides, including lactoferricin, have demonstrated potential in hindering cancer metastasis. The anti-metastatic action is linked to several mechanisms. One key aspect is the ability of lactoferrin to control the generation of reactive oxygen species (ROS). By binding iron, lactoferrin limits the Fenton and Haber-Weiss reactions, thereby reducing ROS production. ijmcmed.org Oxidative stress from ROS is associated with cancer cell proliferation, invasion, and metastasis. ijmcmed.org

Studies have shown that lactoferrin can inhibit the migration and invasion of cancer cells. ecronicon.net For instance, bovine lactoferrin has been observed to reverse the epithelial-mesenchymal transition (EMT) process, a critical step in metastasis, in oral cancer and glioblastoma cells. ecronicon.net Furthermore, lactoferrin has been reported to suppress the metastasis of various cancers. ecronicon.netspandidos-publications.com In mouse models, recombinant human activated protein C (APC) has been shown to reduce metastasis by inhibiting the adhesion and migration of tumor cells. ijmcmed.org Similarly, lactoferrin-doxorubicin-mesoporous maghemite nanoparticles have exhibited anti-metastatic properties against breast tumors in animal models. ijmcmed.org The chief anticancer mechanisms of lactoferrin and lactoferricin include anti-metastasis effects. researchgate.net

Induction of Necrosis

Beyond apoptosis, this compound and related peptides can induce another form of cell death known as necrosis in cancer cells. researchgate.net This mechanism is particularly noted for its selectivity, targeting cancerous cells while leaving normal cells relatively unharmed. This selectivity may be due to differences in the cell membrane composition of cancer cells, which often have a more negatively charged surface, making them more attractive to the cationic lactoferricin peptides. uminho.pt

Research has identified specific peptides derived from lactoferrin that cause necrotic cell death. A study highlighted a peptide from the N-terminal region of bovine lactoferrin that induces necrotic cell death in the HL-60 human leukemia cell line. uminho.pt This process of inducing necrosis is recognized as one of the primary anticancer mechanisms of both lactoferrin and lactoferricin. researchgate.net

Immunomodulatory and Anti-inflammatory Mechanisms of Action

Human lactoferrin and its peptide fragment, lactoferricin, are significant modulators of the immune and inflammatory responses. mdpi.comfrontiersin.orgmdpi.comnih.gov Released from neutrophil granules during inflammation, lactoferrin acts as a key component of the body's first line of defense. spandidos-publications.commdpi.com Its functions are pleiotropic, ranging from direct antimicrobial action to regulating the intricate processes of inflammation and immunity. nih.govplos.org The immunomodulatory capacity stems from its ability to interact directly with various immune cells and their surface receptors, thereby influencing their activation, differentiation, and function. mdpi.comnih.gov

Regulation of Pro-inflammatory and Anti-inflammatory Cytokine Production

A central aspect of lactoferricin's immunomodulatory role is its ability to regulate the production of cytokines, the signaling molecules that orchestrate inflammatory responses. Lactoferrin generally exerts an anti-inflammatory effect by downregulating the synthesis of pro-inflammatory cytokines while promoting the production of anti-inflammatory ones. cdnsciencepub.comrsc.org

Studies have consistently shown that lactoferrin can decrease the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). mdpi.comfrontiersin.orgmdpi.com For example, in LPS-inflamed macrophages, bovine lactoferrin significantly inhibits the expression of IL-6. mdpi.com Similarly, it can downregulate LPS-induced IL-6 production in monocytic cell lines. asm.org In various cell and tissue models, lactoferrin and its peptides have been shown to significantly lower the levels of TNF-α, IL-6, and IL-1β. frontiersin.org

Conversely, lactoferrin has been found to increase the levels of anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Interleukin-4 (IL-4). frontiersin.orgcdnsciencepub.com Bovine lactoferricin, for instance, has been shown to upregulate the anti-inflammatory cytokines IL-10, IL-11, and IL-4. imrpress.com This dual action of suppressing pro-inflammatory mediators and enhancing anti-inflammatory ones allows lactoferrin to help resolve inflammation and prevent excessive tissue damage. mdpi.com

Lactoferrin also influences the production of interferons (IFN). It can regulate the maturation of dendritic cells, increasing their capacity to release IFN-α. mdpi.com

Table 1: Regulation of Cytokine Production by Lactoferrin and Lactoferricin

CytokineEffectCell/Model SystemSource
Pro-inflammatory
TNF-αDownregulation/SuppressionDiabetic mice, Macrophages, Endothelial cells, Chondrocytes, Monocytic cell lines frontiersin.orgcdnsciencepub.comfrontiersin.orgimrpress.comnih.gov
IL-6Downregulation/InhibitionDiabetic mice, Macrophages, Epithelial cells, Chondrocytes, Monocytic cell lines cdnsciencepub.comrsc.orgfrontiersin.orgmdpi.comimrpress.com
IL-1βDownregulation/SuppressionDiabetic mice, Epithelial cells, Colonic tissues frontiersin.orgcdnsciencepub.comfrontiersin.org
IL-8DownregulationEpithelial cells mdpi.commdpi.com
Anti-inflammatory
IL-10Upregulation/EnhancementMurine models, Chondrocytes mdpi.comcdnsciencepub.comimrpress.com
IL-11UpregulationChondrocytes imrpress.com
IL-4UpregulationMurine models, Chondrocytes frontiersin.orgcdnsciencepub.comimrpress.com
Interferons
IFN-αUpregulation/ReleaseDendritic Cells mdpi.com
IFN-βNo specific data found

Modulation of Intracellular Signaling Pathways

The immunomodulatory and anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. rsc.orgfrontiersin.orgimrpress.com These pathways are central to the inflammatory response, controlling the transcription of genes for numerous inflammatory mediators. rsc.org

Lactoferrin can attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway. frontiersin.orgresearchgate.net It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By keeping NF-κB inactive, lactoferrin prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory genes. mdpi.com In some contexts, human lactoferrin has been shown to directly compete with NF-κB for binding to specific DNA regions in the promoter of inflammatory genes like ICAM-1, further repressing their expression. nih.gov

Similarly, lactoferrin modulates the MAPK signaling cascade. rsc.orgresearchgate.net The activation of MAPK pathways by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory cytokines. rsc.org Lactoferrin can inhibit the phosphorylation of key components of the MAPK pathway, thus dampening the downstream inflammatory signaling. rsc.org Studies on bovine lactoferricin have shown that its anti-inflammatory effects are dependent on the ERK and p38 MAPK pathways. imrpress.com By attenuating both the NF-κB and MAPK pathways, lactoferrin effectively alleviates cellular inflammation. frontiersin.orgresearchgate.net

Interaction with Immune Cells and Their Receptors

Human lactoferrin's ability to modulate the immune system is fundamentally linked to its direct interactions with a variety of immune cells and their surface receptors. mdpi.comnih.gov Key cells of both the innate and adaptive immune systems, including macrophages, dendritic cells (DCs), and lymphocytes, possess receptors that bind lactoferrin, allowing it to influence their functions. mdpi.comnih.gov

Macrophages and Monocytes: These professional phagocytes play a central role in innate immunity. plos.org Receptors for both human and bovine lactoferrin are present on macrophages. nih.gov Lactoferrin can activate macrophages to release pro-inflammatory molecules like TNF-α and IL-8, but it can also attenuate "danger signal" activation by competing with bacterial products like LPS for binding to the CD14 receptor. mdpi.comfrontiersin.org This interaction can dampen the NF-κB-induced transcription of inflammatory mediators. frontiersin.org

Dendritic Cells (DCs): As professional antigen-presenting cells (APCs), DCs are crucial for initiating adaptive immune responses. plos.org DCs also express lactoferrin receptors. nih.gov Lactoferrin can modulate the maturation and function of DCs, enhancing their ability to trigger T-cell proliferation and release IFN-α. mdpi.com It has also been shown to interact with the DC-SIGN (CD209) receptor on dendritic cells. mdpi.com

Lymphocytes: Lactoferrin can directly activate lymphocytes, a function that requires sialylation of the glycoprotein (B1211001) for interaction with a specific receptor. frontiersin.org

Toll-like Receptors (TLRs): Lactoferrin interacts with several TLRs, which are key pattern recognition receptors in the innate immune system. It can bind to TLR4 and its co-receptor CD14, competing with LPS and thereby modulating endotoxin-induced inflammatory responses. frontiersin.orgnih.gov Interactions with TLR2 and the endosomal TLR9 have also been reported, resulting in the suppression of TLR-mediated pro-inflammatory responses. mdpi.com

Table 2: Interactions of Human Lactoferrin with Immune Cells and Receptors

Immune Cell / ReceptorType of InteractionFunctional OutcomeSource
Macrophages/Monocytes Receptor BindingActivation, Release of cytokines, Attenuation of "danger signals" mdpi.comfrontiersin.orgplos.orgnih.gov
Dendritic Cells (DCs) Receptor Binding (incl. DC-SIGN)Modulation of maturation, Enhanced T-cell activation, IFN-α release mdpi.commdpi.comnih.gov
Lymphocytes Receptor BindingDirect activation frontiersin.org
Toll-like Receptor 4 (TLR4) Binds TLR4/CD14 complexCompetes with LPS, Attenuates inflammatory signaling frontiersin.orgnih.govnih.gov
Toll-like Receptor 2 (TLR2) InteractionSuppression of TLR2-mediated pro-inflammatory response mdpi.com
Toll-like Receptor 9 (TLR9) InteractionSuppression of TLR9-mediated pro-inflammatory response mdpi.com

Enhancement of Phagocytic Activity

A significant immunomodulatory function of human lactoferrin is its ability to enhance the phagocytic activity of immune cells, particularly macrophages and neutrophils. mdpi.comasm.org Phagocytosis is a critical process for clearing pathogens and cellular debris.

Studies have demonstrated that lactoferrin can increase the phagocytic capacity of macrophages. mdpi.com This enhancement may result from direct interactions with surface components on the immune cells. mdpi.com While some studies indicated that human lactoferrin (hLF) did not influence the phagocytic activity of human neutrophils in vitro, despite binding to them, other research suggests a broader role. asm.org For instance, bovine lactoferrin (bLF) and its fragment, lactoferricin, were shown to enhance the phagocytic activity of human neutrophils. asm.org

In vivo studies have also supported this role. Transgenic grass carp (B13450389) expressing human lactoferrin exhibited enhanced resistance to infection, which was attributed to improved phagocytic activity of their kidney cells. researchgate.net Further research using human monocytic cell line-derived macrophages (THP1 cells) showed a significant increase in phagocytic activity when the cells were incubated with iron-saturated lactoferrin. dovepress.com This enhanced phagocytosis correlates with cell activation and increased killing activity against intracellular parasites. dovepress.com

Compound and Protein Name Reference

NameAbbreviation/SynonymCategory
This compoundhLFcinPeptide
LactoferrinLfGlycoprotein
Bovine LactoferrinbLfGlycoprotein
Tumor Necrosis Factor-alphaTNF-αPro-inflammatory Cytokine
Interleukin-6IL-6Pro-inflammatory Cytokine
Interleukin-1βIL-1βPro-inflammatory Cytokine
Interleukin-8IL-8Pro-inflammatory Cytokine
Interleukin-10IL-10Anti-inflammatory Cytokine
Interleukin-11IL-11Anti-inflammatory Cytokine
Interleukin-4IL-4Anti-inflammatory Cytokine
Interferon-alphaIFN-αInterferon
Interferon-betaIFN-βInterferon
Nuclear Factor-kappa BNF-κBTranscription Factor
Mitogen-Activated Protein KinaseMAPKProtein Kinase
Extracellular signal-regulated kinaseERKProtein Kinase
Toll-like ReceptorTLRReceptor
LipopolysaccharideLPSEndotoxin
Reactive Oxygen SpeciesROSChemical Species
Activated Protein CAPCProtein
Doxorubicin-Chemotherapeutic Drug
Intercellular Adhesion Molecule-1ICAM-1Protein
DC-SIGNCD209Receptor

Endotoxin Neutralization via LPS Binding

This compound (hLfcin), a peptide derived from the N-terminal region of human lactoferrin (hLf), plays a critical role in the innate immune defense by neutralizing endotoxins, primarily lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.commdpi.comnih.gov The mechanism of this neutralization is multifaceted, involving direct binding to LPS, which prevents its interaction with host immune cells and subsequent inflammatory cascade activation. asm.org

The primary binding site for LPS on hLf is located within its N-terminal domain, a region that constitutes the hLfcin peptide. mdpi.comnih.gov Research has identified two key cationic regions crucial for this interaction. The first is a loop region spanning amino acid residues 28 to 34. mdpi.comasm.orgnih.govmdpi.com This site is considered the high-affinity binding site for LPS. nih.govmdpi.com A second critical site is the highly basic amino acid sequence at the N-terminus, residues 1-5 (GRRRR). asm.orgmdpi.com These positively charged regions on hLfcin interact electrostatically with the negatively charged phosphate groups of the lipid A moiety of LPS. mdpi.comnih.gov

The binding process is often described as a two-step mechanism. mdpi.com

Initial Electrostatic Interaction : The cationic amino acids of hLfcin first interact with the negative charges on the surface of the LPS aggregates. mdpi.com

Membrane Disruption and LPS Release : This initial binding leads to a disorganization of the outer membrane's structure, causing the release of LPS molecules from the bacterial surface. mdpi.commdpi.com

By binding to LPS, hLfcin effectively competes with the host's Lipopolysaccharide-Binding Protein (LBP). asm.org LBP normally facilitates the transfer of LPS to the CD14 receptor on immune cells like macrophages, initiating a potent inflammatory response. nih.govasm.org Human lactoferrin and its derived peptide prevent this LBP-mediated binding of LPS to CD14, thereby inhibiting the downstream signaling that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). asm.orgnih.gov Furthermore, this interaction alters the physical structure of LPS aggregates, converting them from a highly bioactive cubic arrangement to a less active multilamellar form. nih.govmdpi.com

Table 1: Key LPS-Binding Regions in Human Lactoferrin/Lactoferricin
Binding Region (Amino Acid Residues)DescriptionMechanism of ActionReference
28-34 LoopHigh-affinity binding site located in the N-terminal domain.Essential for the primary, high-affinity interaction with LPS, leading to its neutralization. mdpi.comasm.orgnih.govmdpi.com
1-5 (GRRRR)A secondary cationic cluster at the N-terminus.Competes with Lipopolysaccharide-Binding Protein (LBP) for LPS, preventing LPS binding to the CD14 receptor on immune cells. asm.orgmdpi.com

Effects on Microbiota Balance (Mechanistic Aspects)

This compound exerts a significant influence on the composition and balance of the gut microbiota through several distinct mechanisms. It demonstrates selective antimicrobial activity, which helps to foster a healthy microbial environment.

A primary mechanism is its ability to inhibit the growth of various pathogenic bacteria while promoting beneficial species. frontiersin.orgmdpi.com This selectivity is largely attributed to the differential iron requirements of bacteria. scielo.br Many pathogenic bacteria require iron for growth and proliferation. Lactoferrin, the parent molecule of lactoferricin, sequesters free iron from the environment, creating a bacteriostatic effect on these pathogens. frontiersin.orgscielo.br In contrast, beneficial bacteria such as Lactobacillus and Bifidobacterium have low iron requirements and are therefore not inhibited; their growth is consequently favored. frontiersin.orgscielo.brasm.org

In addition to iron sequestration, hLfcin has a direct bactericidal mechanism. It binds to the outer membrane of Gram-negative bacteria, increasing its permeability. frontiersin.org This interaction disrupts the membrane integrity, causing the leakage of essential cellular components, including LPS, which ultimately leads to cell death. frontiersin.org For Gram-positive bacteria, a similar mechanism occurs, but the interaction is with lipoteichoic acid in the cell wall. scielo.br Furthermore, under acidic conditions in the stomach, lactoferrin can be digested by pepsin to release smaller antibacterial peptides, including lactoferricin, which exhibit potent antimicrobial effects. frontiersin.orgmdpi.com

Table 2: Mechanistic Effects of this compound on Gut Microbiota
MechanismEffect on MicrobiotaReference
Iron SequestrationInhibits iron-dependent pathogenic bacteria. Promotes the growth of beneficial bacteria with low iron requirements (e.g., Lactobacillus, Bifidobacterium). frontiersin.orgscielo.br
Direct Membrane DisruptionBactericidal action against a broad range of microbes by increasing cell membrane permeability. frontiersin.org
Prebiotic ActivitySelectively stimulates the growth of beneficial microbes, helping to restore microbial balance. mdpi.com
Release of Antimicrobial PeptidesDigestion of lactoferrin by pepsin releases smaller, potent antimicrobial peptides. frontiersin.orgmdpi.com

Modulation of Oxidative Stress and DNA Damage Response

This compound plays a significant role in cellular defense by modulating oxidative stress and the subsequent response to DNA damage. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can cause significant damage to cellular components, including DNA, lipids, and proteins. nih.govbsmiab.org Lactoferricin employs several mechanisms to counteract this damage.

The most recognized antioxidant mechanism of lactoferrin is its ability to bind and sequester free iron. nih.govmdpi.comscielo.br Free iron can catalyze the Fenton reaction, a process that generates highly reactive and damaging hydroxyl radicals (•OH). nih.govbsmiab.orgmdpi.com By tightly chelating iron, lactoferrin prevents its participation in this reaction, thereby reducing the production of these harmful ROS and protecting cells from iron-induced oxidative damage. mdpi.commdpi.com

Beyond iron chelation, research has shown that lactoferrin can directly scavenge ROS, particularly hydroxyl radicals. nih.govnih.gov This activity is independent of its iron-binding capability. In this process, the lactoferrin protein itself undergoes oxidative degradation, effectively acting as a sacrificial antioxidant to protect more critical cellular structures like DNA from damage. nih.govnih.gov

Lactoferrin also supports the body's endogenous antioxidant systems. It has been shown to enhance the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for scavenging ROS. nih.govscielo.br

By mitigating oxidative stress, lactoferrin provides significant protection against DNA damage. nih.govresearchgate.net Oxidative damage to DNA often results in the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a widely used biomarker for such damage. nih.gov Lactoferrin's antioxidant activities help to prevent the formation of these lesions. nih.gov Furthermore, lactoferrin can modulate the cellular DNA damage response, in part by interacting with tumor suppressor proteins like p53, which plays a central role in initiating cell cycle arrest or apoptosis in response to DNA damage. researchgate.netcaldic.com

Table 3: Antioxidant and DNA Protective Mechanisms of Human Lactoferrin
MechanismDescriptionReference
Iron SequestrationBinds free iron, preventing its participation in the Fenton reaction that generates hydroxyl radicals. nih.govbsmiab.orgmdpi.com
Direct ROS ScavengingDirectly neutralizes reactive oxygen species (e.g., hydroxyl radicals) independent of iron binding, undergoing self-degradation in the process. nih.govnih.gov
Enhancement of Antioxidant EnzymesIncreases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govscielo.br
Modulation of DNA Damage ResponseInteracts with key regulatory proteins like p53 to influence the cellular response to DNA damage. researchgate.netcaldic.com

Comparative Studies of Human Lactoferricin

Species-Specific Differences in Molecular Structure and Biological Activity (e.g., vs. Bovine, Mouse Lactoferricin)

The lactoferricins derived from different mammalian species exhibit notable differences in their amino acid sequences, lengths, and three-dimensional structures, which in turn significantly influence their biological potency. mdpi.comnih.gov Human, bovine, and mouse lactoferricins, while all originating from the N-lobe of their respective lactoferrin molecules, are not identical. researchgate.net

Human lactoferricin (B1576259) (hLfcin) is a 47-amino acid peptide, corresponding to residues 1-47 of human lactoferrin, and includes two disulfide bridges. healthprevent.net In solution, it tends to form a coiled structure. caldic.com In contrast, bovine lactoferricin (bLfcin) is a smaller, 25-amino acid peptide (residues 17-41 of bovine lactoferrin) that forms a cyclic structure due to a single disulfide bond. mdpi.comnih.gov This cyclic conformation is considered important for its potent antibacterial activity. nih.gov Mouse lactoferricin's specific widely recognized sequence and structure are less commonly detailed in comparative literature, but studies on the parent mouse lactoferrin show sequence homology with both human and bovine counterparts. researchgate.netnih.gov The homology between human and mouse lactoferrin is approximately 70%, while between human and bovine lactoferrin it is about 69%. frontiersin.org

A significant body of research indicates that bovine lactoferricin generally exhibits greater antimicrobial activity than human and mouse lactoferricins. mdpi.comnih.govimrpress.com For example, the minimum inhibitory concentration (MIC) of bLfcin against certain strains of E. coli has been reported to be around 30 μg/mL, whereas for hLfcin, it is approximately 100 μg/mL. mdpi.com One study directly comparing lactoferricins from human, bovine, murine, and caprine sources found the bovine variant to be the most efficacious antimicrobial agent. nih.gov The superior activity of bLfcin is often attributed to its distinct structure, particularly the distribution of charges around its hydrophobic core and the presence of two tryptophan residues in its active region, compared to only one in human lactoferricin. nih.gov

Table 1: Comparison of Human, Bovine, and Mouse Lactoferricin

Feature This compound (hLfcin) Bovine Lactoferricin (bLfcin) Mouse Lactoferricin (mLfcin)
Amino Acid Length 47 residues (1-47 of hLf) healthprevent.net 25 residues (17-41 of bLf) mdpi.com Sequence less commonly specified, derived from mouse lactoferrin researchgate.net
Structure Coiled structure, two disulfide bridges healthprevent.netcaldic.com Cyclic β-sheet hairpin, one disulfide bridge mdpi.comnih.gov Inferred structural similarities to hLfcin and bLfcin based on parent protein homology researchgate.net
Relative Antimicrobial Potency Generally lower than bLfcin healthprevent.netnih.gov Generally the most potent among species nih.govimrpress.com Lower potency than bLfcin nih.gov
Key Structural Features Contains one tryptophan in the active region nih.gov Contains two tryptophan residues in the active region nih.gov Amino acid sequence differences from hLfcin and bLfcin imrpress.com

Immunomodulatory effects also vary between species. In studies using mouse and human macrophages, bovine lactoferricin was found to consistently downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6. imrpress.com Human and mouse lactoferricins, however, showed no significant effect on TNF-α production in mouse macrophages, although all three peptides reduced TNF-α in human cells. imrpress.comexplorationpub.com These findings highlight that subtle differences in amino acid sequences can lead to distinct functional outcomes in immune regulation. imrpress.com

Comparative Analysis of Mechanisms of Action Across Species

The primary mechanism of antimicrobial action for lactoferricins involves interaction with and disruption of microbial cell membranes. mdpi.comnih.gov However, the specifics of this mechanism can differ based on the peptide's origin. The highly cationic nature of lactoferricins facilitates their initial electrostatic interaction with negatively charged components of microbial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov

Both human and bovine lactoferricin have been shown to bind to LPS, leading to the disruption of the outer membrane of Gram-negative bacteria. mdpi.com The change in conformation from the native lactoferrin to the lactoferricin peptide is thought to be responsible for the enhanced antimicrobial activity. researchgate.net For instance, the helical structures in human lactoferrin are replaced by β-strands in this compound, creating an antiparallel β-sheet structure similar to that of bovine lactoferricin. researchgate.net

Despite these similarities, the potency differences suggest subtle mechanistic variations. The stronger antimicrobial activity of bovine lactoferricin is linked to its more favorable structure for membrane interaction. researchgate.net The cyclic structure of bLfcin is believed to allow for stronger binding to and deeper penetration into the membrane bilayer compared to its linear form. nih.gov The presence and positioning of key amino acids, such as tryptophan, are also critical. The two tryptophan residues in bLfcin are thought to play a crucial role in its potent membrane-disrupting activity. nih.gov

While membrane permeabilization is a key bactericidal mechanism, some studies suggest that lactoferricins can also translocate into the cytoplasm and interact with intracellular targets, inhibiting processes like DNA and protein synthesis. healthprevent.net Bovine lactoferricin has been reported to induce depolarization of the cytoplasmic membrane without necessarily causing complete cell lysis, indicating it may have intracellular targets. healthprevent.net Comparative studies on the intracellular mechanisms of human versus bovine or mouse lactoferricins are less detailed, but the differences in their ability to penetrate membranes likely influence their access to and interaction with internal cellular components.

Functional Comparison with Native Lactoferrin and Other Lactoferrin-Derived Peptides

A consistent finding across numerous studies is that lactoferricins, particularly bovine lactoferricin, exhibit significantly more potent antimicrobial activity than their parent lactoferrin molecules. caldic.comresearchgate.netwikipedia.org Native lactoferrin's antimicrobial action is largely attributed to its ability to sequester iron, thereby depriving bacteria of this essential nutrient for growth—a bacteriostatic effect. nih.gov It can also interact directly with bacterial surfaces, but its killing efficiency is generally lower than that of lactoferricins. nih.govspkx.net.cn The enzymatic cleavage of lactoferrin into lactoferricin unleashes a more potent, direct bactericidal mechanism. caldic.com

Beyond lactoferricin, other peptides derived from lactoferrin also possess biological activity. Lactoferrampin, another peptide from the N-terminal lobe of lactoferrin (residues 268-284 in bovine lactoferrin), also displays broad-spectrum antimicrobial activity. mdpi.com Its mechanism is also linked to membrane interaction. mdpi.com Chimeric peptides combining lactoferricin and lactoferrampin have been synthesized and shown to have even greater antibacterial activity than either peptide alone, suggesting synergistic effects. mdpi.com

Another notable peptide is hLf(1-11), a short peptide from the N-terminus of human lactoferrin. researchgate.net This peptide has demonstrated activity against a range of bacteria and fungi. mdpi.comresearchgate.net For instance, hLf(1-11) was found to be more effective at killing Candida albicans than larger lactoferricin fragments and the intact lactoferrin molecule. Its mechanism involves triggering mitochondrial activity and the release of ATP.

Table 2: Functional Comparison of this compound with Native Lactoferrin and Other Derived Peptides

Compound Primary Antimicrobial Mechanism Relative Potency Key Characteristics
Human Lactoferrin (hLf) Iron sequestration (bacteriostatic); some direct membrane interaction. nih.govspkx.net.cn Lower 80 kDa glycoprotein (B1211001); multifunctional protein with broad biological roles. spkx.net.cn
This compound (hLfcin) Direct membrane disruption; potential intracellular targets. mdpi.comhealthprevent.net Higher than hLf, generally lower than bLfcin. healthprevent.netresearchgate.net 47-amino acid peptide; coiled structure. healthprevent.netcaldic.com
Bovine Lactoferricin (bLfcin) Potent membrane disruption. mdpi.comnih.gov Generally the highest among Lfcins. nih.gov 25-amino acid cyclic peptide. mdpi.com
Lactoferrampin Membrane disruption. mdpi.com Broad-spectrum antimicrobial. mdpi.com Derived from the N1-domain of lactoferrin. mdpi.com
hLf(1-11) Induces mitochondrial activity and ATP release in fungi. Potent against specific pathogens like C. albicans. 11-amino acid N-terminal peptide. researchgate.net

Research Methodologies and Experimental Approaches

In Vitro Model Systems for Activity Assessment

In vitro models are fundamental to characterizing the biological activities of human lactoferricin (B1576259). These systems provide controlled environments to assess its effects on various cell types, including microbes, cancer cells, and immune cells.

Bacterial and Fungal Cell Cultures : The antimicrobial properties of hLfcin are extensively studied using bacterial and fungal cell cultures. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are employed to quantify its efficacy against a broad spectrum of pathogens. For instance, studies have demonstrated the activity of hLfcin against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The fungicidal activity is often tested against clinically relevant yeasts like Candida albicans. These assays typically involve exposing microbial cultures to varying concentrations of the peptide and monitoring cell viability through methods like broth microdilution or colony-forming unit counts.

Viral Activity Assessment : The antiviral potential of hLfcin is investigated using viral infectivity assays. These experiments involve pre-incubating viruses with the peptide before introducing them to susceptible host cell cultures, or treating cells with the peptide before or after viral exposure. The extent of viral replication is then quantified using techniques such as plaque reduction assays or by measuring the expression of viral proteins. This approach has been used to demonstrate hLfcin's activity against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Cancer Cell Lines : To explore its anticancer properties, researchers utilize a variety of human cancer cell lines. The cytotoxic and apoptotic effects of hLfcin are evaluated by treating cell lines derived from various cancers (e.g., leukemia, colon cancer, breast cancer) with the peptide. Cell viability is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, while apoptosis can be detected through methods such as flow cytometry using Annexin V staining.

Immune Cell Cultures : The immunomodulatory effects of hLfcin are studied using primary immune cells (e.g., peripheral blood mononuclear cells, neutrophils, macrophages) and immune cell lines. These studies assess the peptide's ability to influence processes like cytokine production, cell proliferation, and phagocytosis. For example, enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of cytokines such as TNF-α and various interleukins released by immune cells in response to hLfcin.

Table 1: Examples of In Vitro Models for Human Lactoferricin Activity Assessment

Advanced Structural Analysis Techniques

Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Advanced biophysical techniques are employed to resolve its structure and that of its parent protein, lactoferrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful technique for determining the high-resolution structure of peptides and small proteins like hLfcin in solution, which can mimic a physiological environment. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the peptide's conformation, including its secondary structure elements like β-sheets. Studies using NMR have revealed that this compound adopts a distorted β-sheet structure, which is critical for its interaction with microbial membranes.

X-ray Crystallography : While obtaining crystals of a small peptide like hLfcin can be challenging, X-ray crystallography has been instrumental in determining the structure of the parent protein, human lactoferrin, at high resolution. By analyzing the diffraction pattern of X-rays passing through a crystal of the protein, a detailed three-dimensional atomic model can be generated. These crystal structures have precisely located the lactoferricin domain within the N-lobe of lactoferrin, providing insights into its release and initial conformation before it acts independently.

Molecular Interaction and Binding Studies

To understand how this compound exerts its biological effects, it is essential to study its interactions with molecular targets. Various biophysical and cell-based methods are used to investigate these binding events.

Molecular Docking : Computational molecular docking is used to predict the binding mode and affinity of hLfcin with its biological targets, such as bacterial membrane components or viral proteins. These in silico simulations provide valuable hypotheses about the key residues involved in the interaction, which can then be tested experimentally.

Immunofluorescence : This technique uses fluorescently labeled antibodies to visualize the localization of hLfcin within cells. By treating cells with hLfcin and then staining with a specific anti-hLfcin antibody, researchers can observe its uptake and subcellular distribution, for example, its accumulation in the mitochondria of cancer cells, which is linked to its apoptotic activity.

Surface Plasmon Resonance (SPR) : SPR is a real-time, label-free technique used to quantify the binding kinetics and affinity between hLfcin and its molecular partners. One molecule is immobilized on a sensor chip, and the other is flowed over the surface. The binding interaction is measured by detecting changes in the refractive index at the sensor surface. SPR has been used to study the interaction of hLfcin with components of bacterial cell walls, such as lipopolysaccharide (LPS).

Binding Assays : Various binding assays are employed to confirm the interaction of hLfcin with specific cellular receptors or molecules. For instance, solid-phase binding assays can demonstrate the direct interaction between hLfcin and heparin, a molecule implicated in the cellular uptake of the peptide.

Synthetic Peptide Chemistry and Modification Strategies for Research Purposes

Chemical synthesis and modification of this compound are invaluable for structure-activity relationship studies and for developing analogs with enhanced properties.

Solid-Phase Peptide Synthesis (SPPS) : SPPS is the most common method for producing research quantities of hLfcin and its analogs. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, enabling precise control over the amino acid sequence.

Peptide Modification : Researchers systematically modify the hLfcin sequence to probe the role of specific amino acids and structural motifs. This can involve amino acid substitutions (e.g., replacing specific residues with alanine (B10760859) to identify key functional groups), truncations to identify the minimal active sequence, or cyclization to enhance stability and activity. These modified peptides are then tested in the in vitro assays described in section 5.1 to correlate structural changes with biological function. For example, studies have focused on the importance of tryptophan and arginine residues for its antimicrobial activity.

Recombinant Expression Systems for Research-Scale Production

For producing larger quantities of this compound for extensive research, recombinant DNA technology offers an alternative to chemical synthesis. Various expression systems have been explored.

Transgenic Organisms : Researchers have investigated the production of human lactoferrin (the precursor of lactoferricin) in transgenic animals and plants. For example, human lactoferrin has been expressed in the milk of transgenic cows or in crops like rice. The lactoferricin peptide can then be generated by enzymatic cleavage of the purified recombinant lactoferrin.

Fungal and Yeast Systems : Fungi, such as Aspergillus species, and yeasts, like Pichia pastoris, are also utilized as expression hosts for recombinant human lactoferrin. These systems are advantageous due to their ability to perform post-translational modifications and secrete the protein, which can simplify purification.

Table 2: Chemical Compounds Mentioned

Future Research Directions and Unexplored Avenues for Human Lactoferricin

Deeper Elucidation of Remaining Unclear Mechanistic Pathways

Despite considerable research, the precise molecular mechanisms underpinning the various biological effects of human lactoferricin (B1576259) are not fully understood. Future investigations should prioritize a deeper dive into its signaling cascades. For instance, while it's known that human lactoferrin can induce apoptosis in certain cancer cell lines, the exact downstream pathways are still being mapped out. nih.govcapes.gov.br One study on Jurkat T cells revealed that lactoferrin-induced apoptosis is dependent on the c-Jun N-terminal kinase (JNK)-associated Bcl-2 signaling pathway. nih.govcapes.gov.br Further research is needed to determine if this pathway is a common mechanism across different cell types or if lactoferricin utilizes cell-specific routes. The interaction of lactoferricin with cellular membranes and its subsequent translocation into the cytoplasm suggest that it may have intracellular targets that are yet to be identified. nih.gov Unraveling these intricate pathways is crucial for a comprehensive understanding of its action.

Exploration of Novel Biological Activities and Molecular Targets

The known repertoire of human lactoferricin's biological activities is likely just the tip of the iceberg. Emerging research points towards previously unexplored functions. For example, recent studies have identified proton-pumping ATPases as potential molecular targets for lactoferrin in various cellular models, a finding that could have implications for its anticancer and antifungal activities. researchgate.net The discovery of novel peptides derived from human lactoferrin, such as kaliocin-1, which exhibits bactericidal effects, further underscores the potential for identifying new bioactive sequences within the parent molecule. researchgate.net Investigating the effects of this compound on a wider range of cellular processes and identifying new molecular binding partners will be critical in expanding its known biological profile.

Advanced Peptide Engineering and Design for Enhanced Research Potency

The antimicrobial and anticancer properties of this compound can be significantly enhanced through peptide engineering. nih.govacs.org By creating synthetic analogs and chimeras, researchers can systematically study the structure-activity relationships of the peptide. For instance, studies on bovine lactoferricin have shown that its antimicrobial activity is considerably stronger than the human version. researchgate.net Generating chimeric peptides that combine segments of both human and bovine lactoferricin could lead to the development of novel peptides with superior potency for research applications. researchgate.net Furthermore, techniques like "click chemistry" and sortase A-mediated cyclization have been successfully used to create cyclic analogs of bovine lactoferricin that retain antimicrobial activity, demonstrating the potential of these methods for designing more stable and potent research peptides. researchgate.net The synthesis and evaluation of various fragments and substituted analogs of this compound will continue to be a fruitful area of research, aiming to identify the minimal active sequences and the key residues responsible for its biological effects. nih.govoup.com

Development of Research Tools and Probes Based on this compound

The specific binding properties of this compound make it an excellent candidate for the development of sophisticated research tools and probes. These tools could be instrumental in studying various biological processes. For example, fluorescently labeled lactoferricin could be used to visualize and track its interaction with cell membranes and its subsequent intracellular trafficking. This would provide valuable insights into its mechanism of action. Furthermore, lactoferricin-based probes could be designed to target specific cell types or receptors, enabling more precise investigations into cellular signaling pathways. The development of such tools will be invaluable for advancing our understanding of the peptide's function at the molecular level.

Investigative Strategies for Enhanced Delivery Systems for Research Applications (e.g., Nanoparticles for Mechanistic Studies)

To effectively study the mechanisms of this compound in complex biological systems, advanced delivery strategies are required. Nanoparticles have emerged as a promising platform for delivering lactoferricin and its derivatives for research purposes. mdpi.compreprints.org Encapsulating lactoferricin in nanoparticles can protect it from degradation, enhance its stability, and facilitate targeted delivery to specific cells or tissues. nih.gov This is particularly important for in vivo studies where the peptide may be susceptible to enzymatic degradation. Various types of nanoparticles, including solid lipid nanoparticles and polymeric nanoparticles, are being explored for this purpose. nih.govmdpi.com These delivery systems can be further modified with targeting ligands to improve their specificity. The use of nanoparticle-based delivery systems will enable more controlled and targeted administration of lactoferricin in research settings, leading to a clearer understanding of its biological effects.

Application of Systems Biology and 'Omics' Approaches in Lactoferricin Research

A systems biology approach, integrating various 'omics' technologies such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to human lactoferrin and its derivatives. Transcriptomic analyses have already been employed to study the effects of engineered lactoferrin fragments on cancer cells, revealing the upregulation of pro-apoptotic markers and the downregulation of signaling proteins involved in angiogenesis and metastasis. nih.govacs.org Similarly, transcriptomics has been used to identify specific genes and pathways, such as the PDXP gene and the PI3K/AKT pathway, that are activated by lactoferrin in human umbilical vein endothelial cells. healthprevent.net Future research should leverage these 'omics' approaches more extensively to create comprehensive maps of the molecular networks modulated by this compound. This will not only help in understanding its multifaceted roles but also in identifying potential new biomarkers and therapeutic targets. The application of 'omics' is also crucial in understanding the broader impact of lactoferrin in contexts like human milk composition and its effects on neonatal health. mdpi.commdpi.com

Role in Modulating Host-Pathogen Interactions at a Molecular Level

Human lactoferrin and its derived peptide, lactoferricin, play a crucial role in the innate immune defense against pathogens. nih.govnih.gov Future research should focus on dissecting the molecular intricacies of how lactoferricin modulates host-pathogen interactions. This includes its ability to bind to microbial surfaces, disrupt membranes, and interfere with pathogen adhesion to host cells. nih.govmdpi.com Studies have shown that lactoferrin can modulate the expression of virulence factors in bacteria like Streptococcus pyogenes, a process influenced by its iron-binding status. nih.govoup.com Further investigation into these regulatory effects is warranted. Moreover, lactoferricin's immunomodulatory properties, such as its ability to influence the function of immune cells, are critical to its role in host defense. nih.govresearchgate.net Elucidating the precise molecular mechanisms by which it orchestrates these immune responses will be key to understanding its full potential in combating infections.

Interactions with and Modulation of Endogenous Biochemical Pathways (e.g., DNA Repair Mechanisms)

Future investigations into the therapeutic potential of this compound will greatly benefit from a deeper understanding of its interactions with and modulation of crucial endogenous biochemical pathways. Preliminary research indicates that this peptide may play a significant role in cellular processes ranging from DNA repair to the intricate signaling cascades that govern inflammation and cell fate.

One of the most promising, yet still largely unexplored, areas is the influence of this compound on DNA repair mechanisms. The integrity of the genome is constantly challenged by endogenous and exogenous damaging agents, and efficient repair is vital for preventing mutagenesis and associated diseases. Cells have evolved complex DNA repair systems, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to correct damage and maintain genomic stability. rsc.orgnih.govfrontiersin.org The parent protein, lactoferrin, is known to support these mechanisms by binding to damaged DNA and modulating the cell cycle to allow for repair. rsc.orgnih.govfrontiersin.org

Emerging evidence suggests that peptides derived from lactoferrin, such as this compound, may possess similar or even more targeted functions. A notable study on the human lactoferrin-derived peptide, lactoferricin(4-14), demonstrated its capacity to reduce DNA damage induced by ultraviolet (UV) light in human colon cancer cells. The proposed mechanism involves a prolongation of the S phase of the cell cycle, which may provide a wider window for DNA repair processes to occur. This effect was accompanied by several key molecular changes:

An increased expression of flap endonuclease-1 (FEN1) , an essential enzyme in DNA replication and repair.

A decreased expression of the pro-apoptotic protein Bax , suggesting a shift away from cell death.

A reduction in the expression of cyclin E , which is involved in the transition from the G1 to S phase of the cell cycle.

Lower expression of γ-H2AX , a marker for DNA double-strand breaks, pointing towards more efficient repair of damaged DNA.

These findings strongly suggest that this compound could be a valuable agent in protecting against genomic instability.

Beyond direct DNA repair, this compound is poised to be a significant modulator of intracellular signaling pathways, particularly those central to the immune response and inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comfrontiersin.orgimrpress.com The parent protein, human lactoferrin, can activate NF-κB through the Toll-like receptor 4 (TLR4) pathway. capes.gov.brnih.gov Peptides derived from lactoferrin have been shown to target these pathways to regulate inflammatory responses. imrpress.com

Research on specific this compound peptides, such as the tripeptides Phenylalanine-Lysine-Glutamic acid (FKE) and Phenylalanine-Lysine-Aspartic acid (FKD), which are found within a resolution-associated fragment of lactoferrin, has begun to illuminate these interactions. frontiersin.orgnih.govfrontiersin.org These peptides can modulate the activation of key components of the MAPK pathway, including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK), as well as the transcription factor c-Jun, in human macrophages following exposure to lipopolysaccharide (LPS). nih.govmdpi.comnih.gov

Specifically, these peptides appear to act as partial agonists, binding to surface receptors and initiating an intracellular signaling cascade that ultimately limits a pro-inflammatory response. mdpi.com For instance, the FKE peptide promotes an anti-inflammatory/pro-resolving macrophage phenotype by:

Inhibiting the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net

Increasing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) . nih.govfrontiersin.orgmdpi.com

This modulation of kinase and transcription factor activity demonstrates a sophisticated mechanism by which this compound can fine-tune the cellular response to inflammatory stimuli, steering it towards resolution rather than chronic inflammation. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.